N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide

CAS No.: 1020054-71-0

Cat. No.: VC2640043

Molecular Formula: C17H19ClN2O2

Molecular Weight: 318.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020054-71-0 |

|---|---|

| Molecular Formula | C17H19ClN2O2 |

| Molecular Weight | 318.8 g/mol |

| IUPAC Name | N-(3-amino-4-chlorophenyl)-4-butan-2-yloxybenzamide |

| Standard InChI | InChI=1S/C17H19ClN2O2/c1-3-11(2)22-14-7-4-12(5-8-14)17(21)20-13-6-9-15(18)16(19)10-13/h4-11H,3,19H2,1-2H3,(H,20,21) |

| Standard InChI Key | DSILUGRZXKRXMC-UHFFFAOYSA-N |

| SMILES | CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N |

| Canonical SMILES | CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N |

Introduction

Chemical Identity and Basic Properties

N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide is identified by the CAS number 1020054-71-0 and has a molecular formula of C17H19ClN2O2 with a molecular weight of 318.8 g/mol. The compound features a benzamide core with several functional groups that contribute to its chemical properties and potential biological activities.

Identification Parameters

The following table provides comprehensive identification data for N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide:

| Parameter | Value |

|---|---|

| CAS Number | 1020054-71-0 |

| Molecular Formula | C17H19ClN2O2 |

| Molecular Weight | 318.8 g/mol |

| IUPAC Name | N-(3-amino-4-chlorophenyl)-4-butan-2-yloxybenzamide |

| Standard InChI | InChI=1S/C17H19ClN2O2/c1-3-11(2)22-14-7-4-12(5-8-14)17(21)20-13-6-9-15(18)16(19)10-13/h4-11H,3,19H2,1-2H3,(H,20,21) |

| Standard InChIKey | DSILUGRZXKRXMC-UHFFFAOYSA-N |

| SMILES | CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N |

| PubChem Compound | 46735861 |

Structural Characteristics

Molecular Architecture

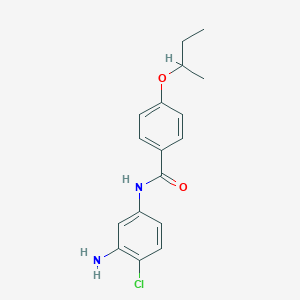

N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide possesses a complex molecular structure featuring several key components:

-

A benzamide core that forms the backbone of the molecule

-

An amino group at position 3 of the aniline ring

-

A chloro substituent at position 4 of the aniline ring

-

A sec-butoxy group attached to position 4 of the benzoyl ring

The spatial arrangement of these functional groups contributes to the compound's chemical reactivity and potential biological interactions. The presence of the amino group and chlorine atom creates an electron distribution pattern that influences the compound's reactivity profile.

Structural Comparison with Related Compounds

N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide belongs to a broader family of N-phenylbenzamide derivatives. A structurally similar compound is N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide (CAS: 1020055-78-0), which differs in the position of the butoxy group (position 3 instead of 4) and features a normal butoxy group rather than a sec-butoxy group.

Other related compounds include:

-

3-Amino-4-chloro-N-(3,4-dimethoxyphenyl)benzamide (CAS: 1018245-33-4)

-

N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523)

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide typically follows general methods used for benzamide derivatives. Based on established synthetic approaches for similar compounds, the synthesis likely involves a nucleophilic acyl substitution reaction between an appropriately substituted aniline and a sec-butoxy-substituted benzoyl chloride.

A typical synthesis route may involve:

-

Preparation of 4-(sec-butoxy)benzoyl chloride from the corresponding carboxylic acid

-

Reaction with 3-amino-4-chloroaniline to form the amide bond

-

Potential protection and deprotection steps to manage the reactivity of the amino group

For analogous compounds, the synthesis of N-phenylbenzamide derivatives often employs coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and activating agents like N-hydroxybenzotriazole (HOBt).

Chemical Reactivity

The reactivity of N-(3-Amino-4-chlorophenyl)-4-(sec-butoxy)benzamide is influenced by its functional groups:

-

The primary amino group (-NH2) can act as a nucleophile in various reactions

-

The chloro substituent influences the electron distribution in the aromatic ring

-

The amide bond (-CONH-) provides hydrogen bonding capabilities

-

The sec-butoxy group contributes to the compound's lipophilicity and steric properties

Research Status and Future Directions

Future Research Opportunities

Several promising research directions for this compound include:

-

Comprehensive evaluation of its biological activities across various therapeutic targets

-

Structure-activity relationship studies to optimize its properties for specific applications

-

Investigation of its potential as an antiviral agent, particularly against viruses where related compounds have shown efficacy

-

Exploration of its possible anticancer properties, given the activities demonstrated by similar benzamide derivatives

-

Development of improved synthetic routes to enhance yield and purity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume